molecular formula C13H17NO3 B2374775 Methyl 2-Methyl-3-morpholinobenzoate CAS No. 886497-09-2

Methyl 2-Methyl-3-morpholinobenzoate

Cat. No.: B2374775
CAS No.: 886497-09-2
M. Wt: 235.283
InChI Key: PMSJSQLGRJYBQX-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-3-morpholinobenzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, featuring a morpholine ring attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Pharmacokinetics

It has a molecular weight of 235.28 , and it is a solid at room temperature . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Methyl-3-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-Methyl-3-morpholinobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Methyl-3-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-Methyl-3-morpholinobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 3-Morpholinobenzoate
  • Methyl 2-Methylbenzoate
  • Methyl 3-Methylbenzoate

Comparison: Methyl 2-Methyl-3-morpholinobenzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the morpholine ring enhances its solubility and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

methyl 2-methyl-3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJSQLGRJYBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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